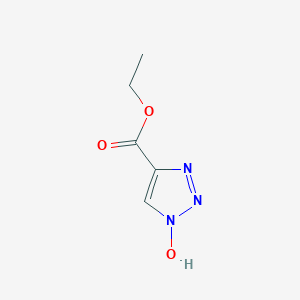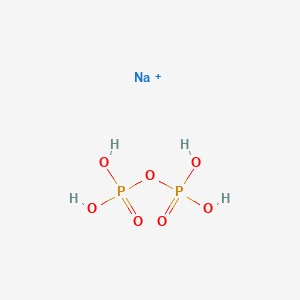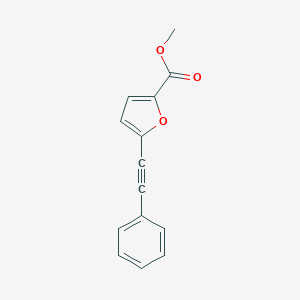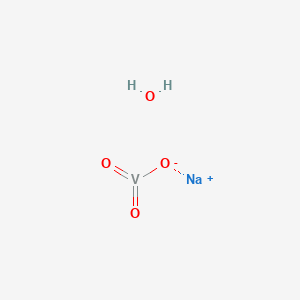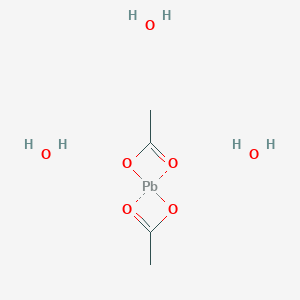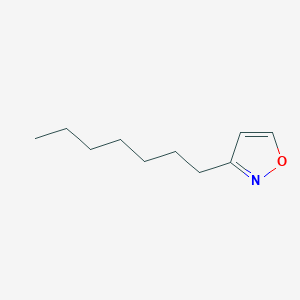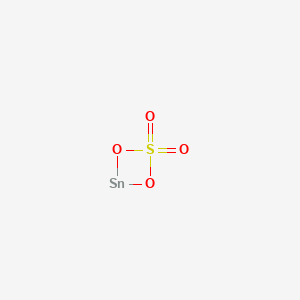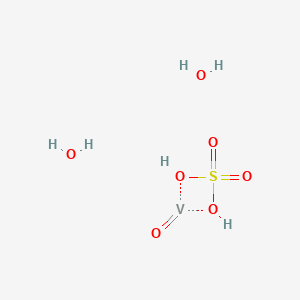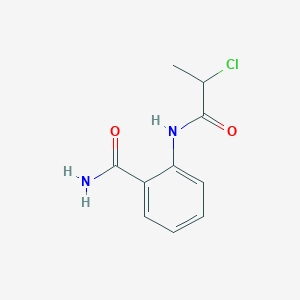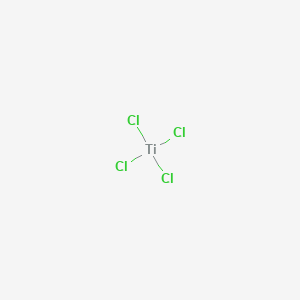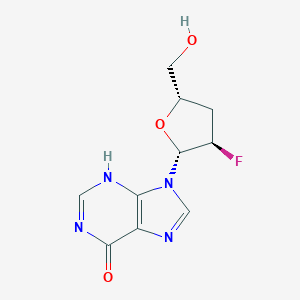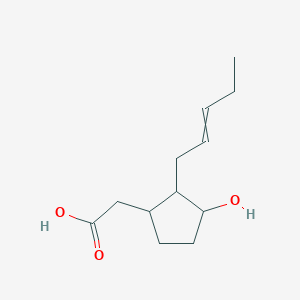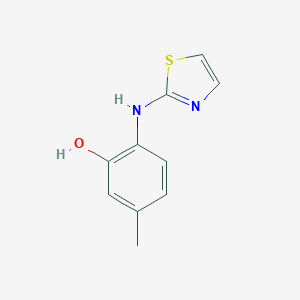
Icoduline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Icoduline is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It is a member of the class of compounds known as benzamides and has been shown to have a variety of biochemical and physiological effects. In
Scientific Research Applications
Icoduline has been studied for its potential therapeutic properties in a variety of research applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of icoduline is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which is involved in the antioxidant response.
Biochemical and Physiological Effects:
Icoduline has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to increase the expression of certain genes involved in the antioxidant response. Additionally, it has been shown to improve cognitive function and reduce the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using icoduline in lab experiments is that it has been shown to have low toxicity and high bioavailability. This makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using icoduline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are many potential future directions for research on icoduline. One area of interest is the development of icoduline-based therapies for the treatment of inflammatory and neurodegenerative diseases. Another area of interest is the study of icoduline's effects on the gut microbiome, which has been shown to play a role in a variety of physiological processes. Additionally, further research is needed to fully understand the mechanism of action of icoduline and its potential interactions with other compounds.
Synthesis Methods
Icoduline is synthesized through a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-chloro-4-nitroaniline with sodium hydroxide to form 2-nitro-4-aminophenol. This compound is then reacted with phthalic anhydride to form 2-(2-nitro-4-aminophenyl)isoindoline-1,3-dione. The final step involves the reduction of this compound using hydrogen gas and a palladium catalyst to form icoduline.
properties
CAS RN |
138511-81-6 |
|---|---|
Product Name |
Icoduline |
Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
5-methyl-2-(1,3-thiazol-2-ylamino)phenol |
InChI |
InChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12) |
InChI Key |
UTHOTQDPKFKRKG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC=CS2)O |
Other CAS RN |
138511-81-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



